molecular formula C6H5N5O2 B13096828 3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid

3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid

Cat. No.: B13096828
M. Wt: 179.14 g/mol
InChI Key: XANOASMHTJJATI-UHFFFAOYSA-N
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Description

3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound allows it to interact with biological targets, making it a valuable candidate for drug development and other scientific research.

Preparation Methods

The synthesis of 3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formylated pyrimidines under acidic or basic conditions. The reaction conditions often involve heating the reactants in solvents such as ethanol or acetic acid to facilitate the formation of the triazolopyrimidine ring system. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, as well as scaling up the process for large-scale manufacturing .

Chemical Reactions Analysis

3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as modulate the NF-kB inflammatory pathway. These actions contribute to its neuroprotective and anti-inflammatory effects. Molecular docking studies have revealed favorable interactions between the compound and active residues of proteins such as ATF4 and NF-kB, which are involved in these pathways .

Comparison with Similar Compounds

3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C6H5N5O2

Molecular Weight

179.14 g/mol

IUPAC Name

3-methyltriazolo[4,5-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C6H5N5O2/c1-11-5-3(9-10-11)4(6(12)13)7-2-8-5/h2H,1H3,(H,12,13)

InChI Key

XANOASMHTJJATI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)C(=O)O

Origin of Product

United States

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